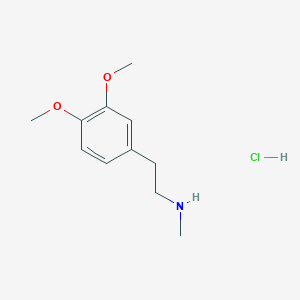

3,4-Dimethoxy-N-methylphenethylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123409. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3;/h4-5,8,12H,6-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEONUMCBIQUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156739 | |

| Record name | Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-76-7 | |

| Record name | Benzeneethanamine, 3,4-dimethoxy-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13078-76-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxy-N-methylphenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethoxy-N-methylphenethylamine Hydrochloride

This guide provides a comprehensive technical overview of 3,4-Dimethoxy-N-methylphenethylamine hydrochloride, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, analytical methodologies, pharmacological context, and safety protocols, offering field-proven insights and detailed experimental frameworks.

Core Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as N-Methylhomoveratrylamine hydrochloride, is a phenethylamine derivative.[1] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Verapamil, a medication used to treat high blood pressure and other cardiovascular conditions. Its core structure consists of a phenethylamine backbone with two methoxy groups at the 3 and 4 positions of the phenyl ring and a methyl group on the amine. This structure is closely related to the neurotransmitter dopamine, where the hydroxyl groups are replaced by methoxy groups.[2]

Key Identifiers

| Identifier | Value | Source |

| Chemical Name | 2-(3,4-dimethoxyphenyl)-N-methylethanamine hydrochloride | [3] |

| Synonyms | N-Methylhomoveratrylamine hydrochloride | [1] |

| CAS Number | 13078-76-7 | [4][1] |

| EC Number | 235-981-6 | [1] |

| Molecular Formula | C₁₁H₁₈ClNO₂ | [5] |

| Molecular Weight | 231.72 g/mol | [4][1] |

| InChI Key | BGEONUMCBIQUTQ-UHFFFAOYSA-N | [1] |

Physicochemical Characteristics

The compound's physical state and solubility are critical for its handling, formulation, and use in synthetic chemistry.

| Property | Value | Source |

| Appearance | Powder / Crystalline solid | [1][6] |

| Melting Point | 140-142 °C (literature) | [1] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (25 mg/ml), PBS (pH 7.2, 10 mg/ml), and Methanol (1 mg/ml). | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Storage Temperature | Recommended -20°C for long-term stability. | [6] |

Synthesis and Purification

The synthesis of 3,4-Dimethoxy-N-methylphenethylamine is a multi-step process that can be achieved through various routes. A common approach involves the reductive amination of 3,4-dimethoxyphenylacetaldehyde with monomethylamine, followed by reduction and salt formation. Another patented method starts from 3,4-dimethoxybenzaldehyde.[7]

Synthetic Workflow Overview

A representative synthesis pathway starts with a Darzens condensation of 3,4-dimethoxybenzaldehyde to form an epoxy ester. This intermediate then undergoes alkaline hydrolysis and decarboxylation to yield 3,4-dimethoxyphenylacetaldehyde. The final amine is formed via reductive amination with monomethylamine, using a reducing agent like sodium borohydride, and is subsequently converted to its hydrochloride salt.[7]

Caption: General synthetic pathway from 3,4-dimethoxybenzaldehyde.

Protocol: Synthesis via N-Benzylated Intermediate

This method, adapted from patent literature, involves reductive amination followed by debenzylation.[8]

Step 1: Formation of N-benzyl-N-methyl-3,4-dimethoxyphenethylamine

-

Combine 45.3 g (0.25 mol) of 3,4-dimethoxyphenethylamine, 26.5 g (0.25 mol) of benzaldehyde, and 32.5 ml of a 35% formalin solution in 35 ml of ethanol.

-

Add 1.2 g of 10% Palladium on Carbon (Pd/C) catalyst.

-

Hydrogenate the mixture at a pressure of 2-3 atm and a temperature of 20-30°C until the reaction is complete.

-

Filter off the catalyst. The resulting product is the N-benzylated, N-methylated intermediate.

Step 2: Removal of the Benzyl Protecting Group

-

The N-benzyl-N-methyl-3,4-dimethoxyphenethylamine intermediate is subjected to hydrogenation in the presence of a catalyst (e.g., Palladium on carbon).

-

The reaction is typically carried out in an organic solvent like glacial acetic acid at room temperature or slightly elevated temperatures (20-50°C).[8]

-

The pressure is maintained at normal or slightly elevated levels (2-3 atm).[8]

Step 3: Formation of the Hydrochloride Salt

-

After the debenzylation is complete, the reaction mixture is worked up.

-

The resulting free base of 3,4-Dimethoxy-N-methylphenethylamine is dissolved in a suitable solvent, such as methylene chloride or ethyl acetate.[8]

-

Dry hydrogen chloride (HCl) gas is passed through the solution.[8]

-

The hydrochloride salt precipitates out of the solution.

-

The solvent is evaporated, and the final product is crystallized, often from ethyl acetate, to yield the pure hydrochloride salt.[8]

Analytical Methodologies

Accurate identification and quantification of this compound are essential for quality control and research. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Workflow

The standard workflow involves sample preparation, separation by chromatography, and detection/identification by spectroscopy.

Caption: Standard workflow for the analysis of the target compound.

Recommended Analytical Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like phenethylamines.

Step 1: Sample Preparation

-

Accurately weigh approximately 1 mg of the this compound standard or sample.

-

Dissolve the material in 1 mL of a suitable solvent, such as methanol or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, perform a derivatization step (e.g., acetylation) to improve chromatographic performance, although it may not be required for this compound.

Step 2: GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Use a standard GC system equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, typically operated in splitless mode to enhance sensitivity.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 15°C/minute to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer:

-

Operate in Electron Impact (EI) mode at 70 eV.

-

Scan range: m/z 40-500.

-

-

Data Analysis: Compare the obtained mass spectrum of the analyte with a reference library spectrum for positive identification. The retention time should also match that of a known standard.

Pharmacological Context and Structural Relationships

While primarily used as a chemical intermediate, this compound belongs to the phenethylamine class, which includes many biologically active compounds. Its structure is analogous to endogenous neurotransmitters and other psychoactive substances.[2][9]

The parent compound, 3,4-dimethoxyphenethylamine (DMPEA), has been studied for its biological activity. It shows weak affinity for serotonin receptors and acts as a monoamine oxidase (MAO) inhibitor.[2][6] However, DMPEA itself is reported to be orally inactive in humans at high doses, likely due to rapid metabolism.[2] The N-methylation of DMPEA to form the title compound alters its pharmacological profile, though it is not primarily developed for direct therapeutic use. Its structural similarity to mescaline (3,4,5-trimethoxyphenethylamine) is also noteworthy.[2][10]

Sources

- 1. 3,4-二甲氧基-N-甲基苯乙胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 3. This compound suppliers USA [americanchemicalsuppliers.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. This compound | C11H18ClNO2 | CID 197910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]

- 8. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]

- 9. 3,4-Methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]

- 10. Mescaline - Wikipedia [en.wikipedia.org]

3,4-Dimethoxy-N-methylphenethylamine hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3,4-Dimethoxy-N-methylphenethylamine Hydrochloride

Abstract

The unequivocal structural characterization of psychoactive compounds and their analogues is a cornerstone of forensic chemistry, pharmaceutical quality control, and pharmacological research. This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound. We move beyond a simple recitation of data to explore the causality behind analytical choices and the interpretation of spectral results. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, alongside physical property analysis, we establish a self-validating workflow for the complete and confident identification of this molecule. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for small molecule characterization.

Introduction and Molecular Overview

3,4-Dimethoxy-N-methylphenethylamine is a substituted phenethylamine, structurally related to the endogenous neurotransmitter dopamine and the classic psychedelic mescaline. Its characterization is critical for distinguishing it from controlled isomers and analogues.[1][2] The hydrochloride salt form enhances stability and water solubility, making it the common form for handling and analysis.

The elucidation process hinges on systematically probing the molecule's key structural features:

-

A 1,2,4-trisubstituted aromatic ring.

-

Two distinct methoxy (-OCH₃) ether groups.

-

An ethylamine side chain (-CH₂CH₂-N).

-

A secondary amine, protonated as a hydrochloride salt (-NH₂⁺-).

-

An N-methyl (-NCH₃) group.

Caption: Primary fragmentation pathway in mass spectrometry.

Table 1: Predicted Mass Spectrometry Data

| Ion Description | Formula | Predicted m/z (Monoisotopic) | Confidence Marker |

|---|---|---|---|

| Protonated Molecule [M+H]⁺ | [C₁₁H₁₈NO₂]⁺ | 196.1332 | High |

| Immonium Fragment | [C₃H₈N]⁺ | 58.0651 | Very High (Diagnostic) |

| Dimethoxybenzyl Fragment | [C₉H₁₁O₂]⁺ | 151.0754 | Very High (Diagnostic) |

Experimental Protocol: LC-ESI-QTOF-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the hydrochloride salt in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The acid ensures the amine remains protonated for efficient ESI+ analysis.

-

Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 95% mobile phase A (0.1% formic acid in water) to 95% mobile phase B (0.1% formic acid in acetonitrile) over 5 minutes. This separates the analyte from potential impurities.

-

Mass Spectrometry: Analyze the eluent using an Electrospray Ionization (ESI) source in positive ion mode coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

-

Data Acquisition: Acquire full scan MS data from m/z 50-400. Concurrently, acquire tandem MS (MS/MS) data by selecting the m/z 196.14 ion for collision-induced dissociation (CID) with nitrogen gas, using a collision energy of 10-30 eV to generate fragment ions. High-resolution mass measurement allows for the confirmation of elemental compositions. [3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Expertise & Causality: While MS provides the mass and fragments, NMR spectroscopy maps the precise connectivity of atoms. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The chemical shift of a nucleus is dictated by its local electronic environment; electronegative atoms like oxygen and nitrogen deshield adjacent nuclei, shifting their signals downfield. [5]Spin-spin coupling between non-equivalent neighboring protons provides definitive evidence of atomic connectivity. For this molecule, the aromatic region's coupling pattern is diagnostic for the 1,2,4-substitution, and the distinct signals for the ethyl, N-methyl, and methoxy groups are readily assigned.

¹H NMR Spectroscopy Analysis (400 MHz, DMSO-d₆)

-

Aromatic Region (~6.7-6.9 ppm): Three protons are expected. A proton adjacent to one substituent will appear as a doublet, while the proton situated between two substituents will be a doublet of doublets. This specific pattern confirms the 1,2,4-substitution.

-

Methoxy Protons (~3.7-3.8 ppm): Two sharp singlets, each integrating to 3H. Their distinct chemical shifts are expected due to the slightly different electronic environments at positions 3 and 4 of the ring.

-

Ethyl Side-Chain (~2.8-3.2 ppm): Two multiplets, each integrating to 2H. These signals correspond to the -CH₂-CH₂- group and will likely appear as complex triplets due to coupling with each other.

-

N-Methyl Protons (~2.5 ppm): A singlet integrating to 3H, characteristic of the methyl group attached to the nitrogen.

-

Amine Proton (NH₂⁺, ~9.0 ppm): A broad signal due to the acidic protons of the hydrochloride salt. This peak will disappear upon shaking the sample with a drop of D₂O, confirming its identity as an exchangeable proton.

¹³C NMR Spectroscopy Analysis (100 MHz, DMSO-d₆)

-

Aromatic Carbons (112-149 ppm): Six distinct signals are expected. The two carbons bonded to the electron-donating methoxy groups will be the most downfield (C-3 and C-4, ~147-149 ppm). The carbon attached to the ethyl side chain (C-1) will also be quaternary. The remaining three signals will correspond to the CH carbons of the ring.

-

Methoxy Carbons (~55-56 ppm): Two signals for the two -OCH₃ carbons.

-

Ethyl Side-Chain Carbons (~30-50 ppm): Two signals corresponding to Cα and Cβ.

-

N-Methyl Carbon (~30 ppm): A single signal for the N-CH₃ carbon.

Table 2: Predicted NMR Spectroscopic Data (in DMSO-d₆)

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|

| Aromatic CH | 6.7-6.9 (3H, m) | 112-121 (3 signals) |

| Aromatic C-alkyl | - | ~131 (1 signal) |

| Aromatic C-O | - | 147-149 (2 signals) |

| -OCH₃ | 3.7-3.8 (6H, 2 x s) | 55-56 (2 signals) |

| -CH₂- (Cβ) | ~2.8 (2H, t) | ~31 |

| -CH₂- (Cα) | ~3.1 (2H, m) | ~49 |

| N-CH₃ | ~2.5 (3H, s) | ~30 |

| NH₂⁺ | ~9.0 (2H, broad s) | - |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the hydrochloride salt and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it solubilizes the salt and allows for the observation of the exchangeable NH₂⁺ protons.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Confirmatory Experiment (D₂O Shake): After initial acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the broad signal around 9.0 ppm confirms the presence of the exchangeable amine protons.

Caption: Integrated workflow for structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy probes the vibrational modes of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for rapid functional group identification. For this compound, the most telling feature is the absorption corresponding to the secondary ammonium ion (R₂NH₂⁺). This produces a very broad and strong series of bands in the 3000-2400 cm⁻¹ region, which is distinctly different from the sharper, single N-H stretch of a free secondary amine that appears around 3300 cm⁻¹. [6][7][8]This feature alone provides strong evidence for the presence of the hydrochloride salt form.

Table 3: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

|---|---|---|---|

| ~3050 | Aromatic C-H | Stretch | Medium-Weak |

| ~2950 | Aliphatic C-H | Stretch | Medium |

| 3000-2400 | R₂NH₂⁺ | N-H Stretch (salt) | Strong, Broad |

| ~1600, ~1515 | Aromatic C=C | Ring Stretch | Medium-Strong |

| ~1260 | Aryl-O-C | Asymmetric Stretch | Strong |

| ~1025 | Aryl-O-C | Symmetric Stretch | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the crystal (e.g., diamond) of the ATR accessory. No further preparation is needed.

-

Background Scan: With the crystal clean and the pressure arm disengaged, perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Final Confirmation: Physical Properties

Trustworthiness & Validation: A complete characterization includes verifying physical properties, which serve as indicators of purity and identity.

-

Melting Point: A sharp and reproducible melting point is a classic indicator of a pure crystalline compound. The literature value for this compound is 140-142 °C . [9]An experimental value within this range provides strong corroborating evidence of the compound's identity and purity.

-

Elemental Analysis: For ultimate confirmation, elemental analysis provides the percentage composition of C, H, N, and Cl. The calculated values for C₁₁H₁₈ClNO₂ (FW: 231.72) are C: 56.99%, H: 7.83%, Cl: 15.29%, N: 6.04%. Experimental results that match these theoretical values to within ±0.4% provide definitive proof of the molecular formula.

Conclusion

The structure elucidation of this compound is achieved through the logical and systematic integration of multiple analytical techniques. Mass spectrometry confirms the molecular weight and reveals diagnostic fragmentation patterns of the phenethylamine core and its N-methyl and dimethoxy substituents. NMR spectroscopy provides an unambiguous blueprint of the atomic connectivity, confirming the 1,2,4-substitution pattern and the identity of all proton and carbon environments. Finally, IR spectroscopy and melting point analysis corroborate the presence of key functional groups and confirm the compound's identity and purity as the hydrochloride salt. This comprehensive, self-validating approach exemplifies a rigorous scientific standard for the structural characterization of small molecules.

References

-

Flammang, R., Gerbaux, P., & Turecek, F. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 37(8), 833-851. [Link]

-

Lee, C. K., & Lee, J. C. (2001). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 12(7), 806-814. [Link]

-

Zuba, D., & Sekuła, K. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug Testing and Analysis, 5(4), 230-241. [Link]

-

University of California, Los Angeles (UCLA) Chemistry Department. Infrared Spectroscopy. CDN. [Link]

-

Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169. [Link]

-

Gau, B., & Guttman, M. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(10), 1735-1744. [Link]

-

Flammang, R., & Gerbaux, P. (2002). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

-

Allred, R. A. (2005). Synthesis and Characterization of 2,4-Dimethoxy-3-methylphenethylamine HCl. Microgram Journal, 3(1-2), 15-20. [Link]

-

Brown, D. H., Hansson, R., & Sumner, N. (2016). β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation. Drug testing and analysis, 8(3-4), 322–329. [Link]

-

Analytical Answers. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Analytical Answers. [Link]

-

Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Institute of Forensic Research Publishers. [Link]

-

Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Wikipedia. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

-

Brown, D. H., Hansson, R., & Sumner, N. (2016). β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation. Semantic Scholar. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

-

ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. [Link]

-

De Letter, E. A., et al. (1998). Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Journal of Analytical Toxicology, 22(3), 215-220. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

- Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

-

Wiley-VCH. (2011). Computational Strategies for Spectroscopy: From Small Molecules to Nano Systems. Edited by V. Barone. Angewandte Chemie International Edition. [Link]

-

SanMartin, R., & Herrero, M. T. (2021). Structure Determination By Spectroscopic Methods: A Practical Approach. Routledge. [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. University of Puget Sound. [Link]

-

Beilstein Journals. (n.d.). Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein Journals. [Link]

-

Michigan State University Chemistry Department. (n.d.). Proton NMR Table. MSU Chemistry. [Link]

- Google Patents. (n.d.). US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.

-

SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

-

Wiley. (n.d.). Handbook of Spectroscopy. Wiley. [Link]

-

Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon. [Link]

-

University College London. (n.d.). Chemical shifts. UCL. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

University of Wisconsin-Platteville. (n.d.). Table of Characteristic Proton NMR Shifts. University of Wisconsin-Platteville. [Link]

Sources

- 1. forendex.southernforensic.org [forendex.southernforensic.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 3,4-Dimethoxy-N-methylphenethylamine 98 13078-76-7 [sigmaaldrich.com]

3,4-Dimethoxy-N-methylphenethylamine hydrochloride CAS number 13078-76-7

An In-depth Technical Guide to 3,4-Dimethoxy-N-methylphenethylamine Hydrochloride (CAS: 13078-76-7)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 13078-76-7), a significant phenethylamine derivative. Known alternately as N-Methylhomoveratrylamine hydrochloride, this compound serves as a crucial intermediate in pharmaceutical synthesis and as a reference standard in analytical chemistry. This document delineates its chemical and physical properties, details validated synthesis and purification protocols, presents a framework for its analytical characterization, discusses its inferred pharmacological profile based on structure-activity relationships, and outlines essential safety and handling procedures. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required for working with this compound.

Compound Identification and Physicochemical Properties

3,4-Dimethoxy-N-methylphenethylamine is a substituted phenethylamine, structurally related to the endogenous neurotransmitter dopamine, with methoxy groups replacing the hydroxyl groups at the 3 and 4 positions of the phenyl ring, and a methyl group on the amine.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a variety of laboratory applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13078-76-7 | [2] |

| EC Number | 235-981-6 | |

| Molecular Formula | C₁₁H₁₇NO₂ · HCl | [2] |

| Molecular Weight | 231.72 g/mol | [2] |

| Appearance | Powder | |

| Melting Point | 140-142 °C | |

| SMILES String | Cl.CNCCc1ccc(OC)c(OC)c1 | |

| InChI Key | BGEONUMCBIQUTQ-UHFFFAOYSA-N | |

| Synonyms | N-Methylhomoveratrylamine hydrochloride | [2] |

| US DEA Schedule | Schedule I |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through reductive amination, a robust and well-established method in organic chemistry. This process leverages the reaction between an aldehyde and an amine, followed by reduction, to form the target secondary amine.

Rationale for Synthetic Strategy

The chosen synthetic pathway starts with 3,4-dimethoxybenzaldehyde, a readily available starting material.[3] A key intermediate is 3,4-dimethoxyphenylacetaldehyde, which is then subjected to reductive amination with monomethylamine. The use of a mild reducing agent like sodium borohydride (NaBH₄) is critical to selectively reduce the imine formed in situ without affecting the aromatic methoxy groups. The final step involves converting the resulting free base into its hydrochloride salt to improve stability and ease of handling. This is typically accomplished by introducing hydrogen chloride gas into a solution of the base.[4][5]

Visualized Synthesis Workflow

Sources

- 1. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]

- 4. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]

- 5. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical Characteristics of N-methylhomoveratrylamine and Its Hydrochloride Salt

Introduction

N-methylhomoveratrylamine (NMVA), known systematically as 2-(3,4-dimethoxyphenyl)-N-methylethanamine, is a substituted phenethylamine derivative of significant interest in the fields of medicinal chemistry and pharmacology.[1] Its structural relationship to neurotransmitters and other bioactive molecules has made it a key intermediate in the synthesis of various pharmaceutical compounds, most notably the calcium channel blocker, Verapamil.[2][3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core physicochemical properties of N-methylhomoveratrylamine and its commonly used salt form, N-methylhomoveratrylamine hydrochloride. A critical distinction is maintained throughout this document between the free base (an oil at room temperature) and its crystalline hydrochloride salt. While much of the publicly available data pertains to the free base, this guide extrapolates and clarifies the expected properties of the hydrochloride salt, which is often preferred in development for its improved stability and handling characteristics.

We will delve into the causality behind experimental choices for determining these properties, present detailed, self-validating protocols for their characterization, and summarize key data in accessible formats.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity. N-methylhomoveratrylamine is a secondary amine with a dimethoxy-substituted phenyl ring.

Caption: Molecular structure of N-methylhomoveratrylamine free base.

The hydrochloride salt is formed by the protonation of the basic secondary amine with hydrochloric acid. This conversion from a free base to a salt dramatically alters the compound's physical properties, transforming it from an oil into a solid, which is typically more stable and easier to handle in a laboratory setting.

Caption: Formation of the hydrochloride salt.

| Identifier | Value |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-methylethanamine[4][5] |

| Synonyms | NMVA, N-Methyl-3,4-dimethoxyphenethylamine[6][7][8] |

| CAS Number | 3490-06-0[6][7][9] |

| Molecular Formula | C₁₁H₁₇NO₂[1][5][6] |

| Molecular Weight | 195.26 g/mol [1][4][5] |

| InChIKey | HNJWKRMESUMDQE-UHFFFAOYSA-N[4][5][10] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediate are critical determinants of its behavior, influencing everything from reaction kinetics to bioavailability. The following table summarizes the known properties of N-methylhomoveratrylamine free base. Properties for the hydrochloride salt are inferred based on general chemical principles and are noted as such.

| Property | N-methylhomoveratrylamine (Free Base) | N-methylhomoveratrylamine HCl (Salt) | Significance in Drug Development |

| Appearance | Colorless to pale yellow oil/liquid[1][8][9] | White to off-white crystalline solid (Expected) | Defines the physical form, impacting handling, formulation, and purification strategies. |

| Melting Point | N/A (Liquid at RT) | Solid with a defined melting point (Expected) | A key indicator of purity for a crystalline solid. A sharp melting range suggests high purity. |

| Boiling Point | 160-161 °C @ 13 mmHg[1][11]; 99-112 °C @ 0.075-0.120 Torr[1][6] | Decomposes upon strong heating (Expected) | Essential for purification by vacuum distillation. The salt form is not suitable for distillation. |

| Density | 1.059 g/mL at 25 °C[1][6][11] | Higher than the free base (Expected) | Important for process engineering, reactor volume calculations, and formulation design. |

| Solubility | Soluble in Chloroform, Methanol[1][11]. Water: >29.3 µg/mL @ pH 7.4[4][6][9] | Higher solubility in polar solvents like water and ethanol (Expected) | Crucial for choosing reaction solvents, purification methods (crystallization), and developing aqueous formulations. |

| pKa (Predicted) | 10.16 ± 0.10[1][11] | N/A | Determines the degree of ionization at a given pH, which affects solubility, membrane permeability, and receptor binding. |

| LogP (Predicted) | 1.304[1][11] | Lower than the free base (Expected) | Measures lipophilicity, which is a primary factor in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. |

| Flash Point | >110 °C (>230 °F)[1][6][12] | N/A | A critical safety parameter for handling and storage, indicating the temperature at which it can ignite. |

| Refractive Index | n20/D 1.533[1][6][11] | N/A | A quick and non-destructive method for identity and purity checks of the liquid free base. |

Spectroscopic Profile

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. For NMVA, mass spectrometry and nuclear magnetic resonance are indispensable.

Mass Spectrometry (MS)

Under electron ionization (EI), the NMVA molecule undergoes predictable fragmentation, providing a unique fingerprint for its identification.

-

Benzylic Cleavage: The most prominent fragmentation pathway is the cleavage of the C-C bond between the ethylamino side chain and the benzene ring. This yields a highly stable, resonance-stabilized 3,4-dimethoxybenzyl cation at m/z 152 .[1]

-

Alpha-Cleavage: A secondary cleavage occurs at the bond alpha to the nitrogen atom. This results in the formation of the N-methylmethaniminium ion ([CH₃NH=CH₂]⁺), which is often observed as the base peak at m/z 44 due to its high stability.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. EP0142070B1 - Process for the preparation of n-methylhomoveratryl amine - Google Patents [patents.google.com]

- 3. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]

- 4. N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-methyl-homoveratrylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. echemi.com [echemi.com]

- 7. N-Methylhomoveratrylamine | 3490-06-0 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. guidechem.com [guidechem.com]

- 10. N-Methylhomoveratrylamine(3490-06-0) 1H NMR spectrum [chemicalbook.com]

- 11. N-Methylhomoveratrylamine CAS#: 3490-06-0 [m.chemicalbook.com]

- 12. parchem.com [parchem.com]

An In-depth Technical Guide to the Solubility of 3,4-Dimethoxy-N-methylphenethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-N-methylphenethylamine hydrochloride (DM-NMPEA HCl) is a substituted phenethylamine derivative of interest in various fields of chemical and pharmaceutical research. As with any compound intended for laboratory study or potential therapeutic development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that dictates its handling, formulation, and bioavailability. This in-depth technical guide provides a comprehensive overview of the available solubility data for DM-NMPEA HCl, outlines detailed experimental protocols for its determination, and discusses the key factors influencing its solubility profile.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈ClNO₂ | [1] |

| Molecular Weight | 231.72 g/mol | [1] |

| Appearance | Crystalline powder | [2] |

| Melting Point | 140-142 °C | [3] |

| pKa (estimated) | 9.5 - 10.5 | Inferred from similar phenethylamines[4] |

The hydrochloride salt form significantly influences the compound's properties, particularly its solubility in aqueous media, by increasing its polarity compared to the free base. The estimated pKa suggests that DM-NMPEA HCl will be predominantly in its ionized, more water-soluble form in acidic to neutral aqueous solutions.

Solubility Profile of this compound

Qualitative Solubility:

-

Aqueous Solvents: As a hydrochloride salt, DM-NMPEA HCl is expected to be soluble in water and aqueous buffers. The protonated amine group allows for strong ion-dipole interactions with water molecules.

-

Polar Protic Solvents: Good solubility is anticipated in polar protic solvents such as methanol and ethanol, which can solvate both the ionic and organic portions of the molecule.

-

Polar Aprotic Solvents: Moderate to good solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Non-polar Solvents: Poor solubility is predicted in non-polar solvents such as hexane, toluene, and diethyl ether, as these solvents cannot effectively solvate the charged amine hydrochloride.

Analogous Solubility Data:

To provide a more quantitative, albeit inferred, perspective, the table below presents solubility data for closely related phenethylamine hydrochlorides. This data can serve as a useful guide for solvent selection in experimental work.

| Compound | Solvent | Solubility | Source(s) |

| 3,4-Dimethoxyphenethylamine hydrochloride | DMF | 30 mg/mL | [5] |

| DMSO | 30 mg/mL | [5] | |

| Ethanol | 25 mg/mL | [5] | |

| Methanol | 1 mg/mL | [5] | |

| PBS (pH 7.2) | 10 mg/mL | [5] | |

| N-Methylphenethylamine hydrochloride | DMF | 30 mg/mL | [6] |

| DMSO | 30 mg/mL | [6] | |

| Ethanol | 30 mg/mL | [6] | |

| PBS (pH 7.2) | 10 mg/mL | [6] | |

| 2-Phenylethylamine hydrochloride | Ethanol | 25 mg/mL | [7] |

| DMF | 30 mg/mL | [7] | |

| DMSO | 30 mg/mL | [7] | |

| PBS (pH 7.2) | 10 mg/mL | [7] |

Note: This data is for analogous compounds and should be used as an estimation for this compound.

A patent describing the synthesis of a related compound mentions the crystallization of 3,4-di-isobutyryloxy-N-methyl-phenethylamine hydrochloride from ethyl acetate, which suggests a low solubility of this class of compounds in such less polar organic solvents[8].

Experimental Determination of Solubility

Given the limited availability of precise solubility data, a robust experimental protocol is essential for researchers. The isothermal equilibrium method, also known as the shake-flask method, is a widely accepted and reliable technique.

Experimental Workflow for Isothermal Solubility Determination

Sources

- 1. This compound suppliers USA [americanchemicalsuppliers.com]

- 2. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine - Google Patents [patents.google.com]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 2-Phenylethylamine hydrochloride | 156-28-5 [chemicalbook.com]

- 8. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]

3,4-Dimethoxy-N-methylphenethylamine hydrochloride mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 3,4-Dimethoxy-N-methylphenethylamine Hydrochloride

Abstract

Direct experimental data on the mechanism of action of this compound is limited in publicly available scientific literature. This guide, therefore, presents a detailed analysis based on established principles of medicinal chemistry and scientific inference from structurally related, well-characterized analogous compounds. By examining the pharmacology of its structural components—the 3,4-dimethoxyphenethylamine (DMPEA) core and the N-methyl group—we construct a putative mechanistic profile. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future experimental investigation into this compound.

Introduction and Molecular Profile

3,4-Dimethoxy-N-methylphenethylamine is a substituted phenethylamine, structurally analogous to the endogenous neurotransmitter dopamine. The defining features are the replacement of the hydroxyl groups at the 3 and 4 positions of the phenyl ring with more lipophilic methoxy groups and the addition of a methyl group to the terminal amine.[1][2] This N-methylation distinguishes it from its parent compound, 3,4-Dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine.[1][3]

The pharmacology of substituted phenethylamines is heavily dictated by the substitution patterns on the aromatic ring and the ethylamine side chain. While the 2,5-dimethoxy and 3,4,5-trimethoxy substitution patterns are well-known to confer potent psychedelic activity through serotonin 5-HT₂A receptor agonism, the 3,4-dimethoxy pattern, as seen in DMPEA, is not typically associated with significant psychoactivity in humans.[3][4] However, the addition of the N-methyl group suggests a potential shift in its pharmacological targets, particularly towards monoamine transporters.

This guide will deconstruct the molecule's structure to hypothesize its interactions with key central nervous system targets and outline the experimental methodologies required to validate these predictions.

Inferred Mechanism of Action: A Multifaceted Profile

The primary mechanism of action for 3,4-Dimethoxy-N-methylphenethylamine is likely multifaceted, centered on the modulation of monoaminergic systems through interactions with transporters, enzymes, and receptors.

Interaction with Monoamine Transporters

The core phenethylamine scaffold, especially when N-methylated, is a classic pharmacophore for interaction with monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

-

Putative Action: It is hypothesized that 3,4-Dimethoxy-N-methylphenethylamine acts as a substrate for DAT and NET, functioning as a monoamine releaser. This action involves being transported into the presynaptic terminal, leading to a reversal of transporter function and subsequent efflux of dopamine and norepinephrine into the synaptic cleft. Its affinity for SERT is predicted to be significantly lower, a common characteristic for N-methylated phenethylamines like methamphetamine.[5]

-

Causality: The N-methyl group generally increases potency at DAT and NET compared to the primary amine parent compound. This structural feature enhances the molecule's ability to act as a substrate, mimicking endogenous neurotransmitters. The increased lipophilicity from the methoxy groups, compared to dopamine's hydroxyls, facilitates passage across the blood-brain barrier.

Monoamine Oxidase (MAO) Inhibition

The parent compound, DMPEA, has been shown to exhibit weak inhibitory effects on monoamine oxidase (MAO), the enzyme responsible for degrading monoamine neurotransmitters.[1][6]

-

Putative Action: It is plausible that 3,4-Dimethoxy-N-methylphenethylamine retains some MAO-inhibiting properties. This would synergize with its role as a monoamine releaser by reducing the intracellular degradation of dopamine and norepinephrine, thereby increasing the vesicular pool available for release.

-

Causality: By inhibiting MAO, the compound would prolong the action of released neurotransmitters, contributing to its overall pharmacological effect.

Receptor Interactions

While the primary action is likely at the transporter level, direct receptor interactions cannot be ruled out.

-

Serotonin (5-HT) Receptors: DMPEA shows weak affinity for serotonin receptors.[3] While the 3,4-dimethoxy pattern is not optimal for high-affinity 5-HT₂A binding, some interaction is possible. Psychedelic phenethylamines with different substitution patterns are potent 5-HT₂A partial agonists, which mediates their hallucinogenic effects.[7][8][9] Any 5-HT₂A agonism from 3,4-Dimethoxy-N-methylphenethylamine is expected to be weak.

-

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a key G-protein coupled receptor that modulates the activity of monoamine transporters and is a primary target for many phenethylamines.[7] Activation of TAAR1 can lead to the phosphorylation of DAT and a subsequent reduction in dopamine uptake, or even a switch to reverse transport (efflux). It is highly probable that 3,4-Dimethoxy-N-methylphenethylamine is a TAAR1 agonist.

-

Adrenergic and Dopaminergic Receptors: Direct binding to postsynaptic adrenergic (e.g., α₁A, α₂A) and dopaminergic (e.g., D₂) receptors is possible, as seen with some related phenethylamines, though this is typically with lower affinity compared to transporters.[7]

Proposed Signaling Pathway Diagram

The following diagram illustrates the hypothesized molecular interactions of 3,4-Dimethoxy-N-methylphenethylamine at a monoaminergic synapse.

Caption: Putative mechanism of 3,4-Dimethoxy-N-methylphenethylamine at the synapse.

Experimental Protocols for Mechanistic Validation

To transition from a putative to a confirmed mechanism of action, a series of standardized in vitro and in vivo assays are required.

In Vitro Assays: Target Affinity and Function

A. Radioligand Binding Assays

This protocol determines the binding affinity (Kᵢ) of the test compound for a panel of receptors and transporters.

-

Objective: To quantify the affinity of 3,4-Dimethoxy-N-methylphenethylamine for DAT, NET, SERT, 5-HT₂A, TAAR1, D₂, and α-adrenergic receptors.

-

Methodology:

-

Preparation: Prepare cell membranes or brain synaptosomes expressing the target of interest.

-

Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and a range of concentrations of the test compound.

-

Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding). Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

-

B. Monoamine Transporter Function Assays

This protocol determines whether the compound acts as a reuptake inhibitor or a substrate (releaser).[10]

-

Objective: To measure the effect of 3,4-Dimethoxy-N-methylphenethylamine on dopamine uptake and efflux.

-

Methodology (Uptake Inhibition):

-

Preparation: Prepare rat brain synaptosomes.[10]

-

Pre-incubation: Pre-incubate synaptosomes with various concentrations of the test compound or a known inhibitor (e.g., cocaine).

-

Uptake Initiation: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Termination: After a short incubation period, terminate the uptake by rapid filtration.

-

Analysis: Measure radioactivity and calculate the IC₅₀ for uptake inhibition.

-

-

Methodology (Release Assay):

-

Loading: Pre-load synaptosomes with a radiolabeled neurotransmitter.

-

Washing: Wash away excess extracellular radiolabel.

-

Stimulation: Add various concentrations of the test compound or a known releaser (e.g., amphetamine).

-

Measurement: Measure the amount of radioactivity released into the supernatant.

-

Analysis: Calculate the EC₅₀ for neurotransmitter release.

-

Experimental Workflow Diagram

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C11H18ClNO2 | CID 197910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 9. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]

- 10. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Neuropharmacology of 3,4-Dimethoxy-N-methylphenethylamine Hydrochloride

Executive Summary: This document provides a comprehensive technical analysis of the predicted neuropharmacological profile of 3,4-Dimethoxy-N-methylphenethylamine hydrochloride (DM-N-MPEA HCl). In the absence of extensive direct research on this specific molecule, this guide synthesizes information from structurally analogous compounds to construct a scientifically-grounded, multi-target hypothesis for its mechanism of action. DM-N-MPEA HCl is a substituted phenethylamine, structurally related to the neurotransmitter dopamine and classic psychedelics like mescaline. Its primary mechanisms are predicted to involve interactions with the Trace Amine-Associated Receptor 1 (TAAR1), serotonin 5-HT₂ₐ receptors, and monoamine transporters. This guide details these predicted interactions, proposes metabolic pathways, and provides robust, field-proven experimental protocols for the empirical validation of its neuropharmacological activity. This whitepaper is intended for researchers, neuroscientists, and drug development professionals seeking to understand and investigate this compound.

Introduction and Molecular Profile

3,4-Dimethoxy-N-methylphenethylamine is a synthetic compound belonging to the phenethylamine class. It is an analogue of dopamine where the hydroxyl groups at the 3 and 4 positions of the phenyl ring are replaced by methoxy groups, and the primary amine is N-methylated. While its synthesis is documented, often as a precursor or intermediate in the creation of other compounds like Verapamil, its neuropharmacology is not well-characterized in peer-reviewed literature.[1][2] The structure suggests a potential for interaction with multiple neurochemical systems, a hallmark of many substituted phenethylamines.[3] Understanding its profile requires a careful examination of its structural motifs—the 3,4-dimethoxy substitution, the N-methyl group, and the core phenethylamine backbone—and the known activities of compounds sharing these features.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride | [4] |

| Synonyms | N-Methylhomoveratrylamine hydrochloride | [4] |

| CAS Number | 13078-76-7 | [4] |

| Molecular Formula | C₁₁H₁₈ClNO₂ | |

| Molecular Weight | 231.72 g/mol | [4] |

| Form | Powder | [4] |

| Melting Point | 140-142 °C | [4] |

Predicted Mechanisms of Action: A Multi-Target Hypothesis

The neuropharmacological effects of DM-N-MPEA HCl are likely driven by its simultaneous interaction with several key neuronal targets. The primary candidates are TAAR1, serotonin receptors, and monoamine transporters.

Primary Interaction: Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G protein-coupled receptor (GPCR) that is a primary target for endogenous trace amines, such as β-phenylethylamine, and related amphetamines.[5][6] Activation of TAAR1 is known to modulate the activity of dopaminergic and serotonergic systems, often acting as a "brake" on monoaminergic neurotransmission.[6][7]

-

Rationale for Interaction: Simple phenethylamines are known to be potent TAAR1 agonists.[8] The core structure of DM-N-MPEA HCl strongly suggests it will bind to and activate this receptor. TAAR1 activation by phenethylamines can inhibit the uptake and induce the efflux of dopamine and serotonin through their respective transporters.[9]

-

Predicted Functional Effect: The N-methylation of the primary amino group may influence efficacy. Studies on other β-phenethylamine analogs show that N-methylation can convert full agonists into partial agonists at hTAAR1.[10] Therefore, DM-N-MPEA HCl is predicted to be a TAAR1 partial agonist. This interaction would functionally modulate monoamine release, representing a key aspect of its neuropharmacological profile.

Figure 1: Predicted TAAR1 signaling pathway for DM-N-MPEA HCl.

Serotonergic System Interaction: 5-HT₂ₐ Receptor

The serotonin 5-HT₂ₐ receptor is the primary molecular target responsible for the psychedelic effects of classic hallucinogens like mescaline and other 2,5-dimethoxyphenethylamines (2C-x series).[8][11]

-

Rationale for Interaction: The parent compound, 3,4-Dimethoxyphenethylamine (DMPEA), shows weak affinity for serotonin receptors but is capable of inducing the head-twitch response (HTR) in rodents, a behavioral proxy for 5-HT₂ₐ receptor activation.[12] While the 3,4-dimethoxy substitution pattern is generally less potent for 5-HT₂ₐ agonism compared to the 2,5-dimethoxy pattern found in more potent psychedelics, an interaction is still highly probable.[11]

-

Predicted Functional Effect: DM-N-MPEA HCl is predicted to act as a weak partial agonist at the 5-HT₂ₐ receptor. This interaction is unlikely to produce strong psychedelic effects comparable to mescaline but may contribute to subtle perceptual or behavioral outcomes. The primary signaling cascade for 5-HT₂ₐ involves Gq protein coupling, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

Figure 2: Canonical 5-HT₂ₐ Gq-coupled signaling pathway.

Dopaminergic System Interaction

Given its structural similarity to dopamine, DM-N-MPEA HCl is expected to interact with components of the dopaminergic system, particularly the dopamine transporter (DAT).

-

Rationale for Interaction: Many β-phenethylamine derivatives are known to inhibit dopamine reuptake by binding to DAT.[13][14] This action increases the synaptic concentration and duration of dopamine, leading to psychostimulant effects. The rewarding and reinforcing properties of some phenethylamines are mediated by this increase in dopamine in brain regions like the nucleus accumbens.[15][16]

-

Predicted Functional Effect: DM-N-MPEA HCl is predicted to be a dopamine reuptake inhibitor. This action, combined with its TAAR1-mediated modulation of dopamine release, would result in a complex, net increase in dopaminergic tone. This could manifest behaviorally as increased locomotor activity and potential reinforcing properties.

Predicted Pharmacokinetics and Metabolism

The pharmacokinetic profile of a compound is critical to understanding its duration and intensity of action.

-

Absorption and Distribution: As a small, lipophilic molecule, DM-N-MPEA HCl is expected to be readily absorbed and cross the blood-brain barrier.

-

Metabolism: The parent compound, DMPEA, has a very short elimination half-life of less than one hour, indicating rapid and extensive metabolism.[12] DM-N-MPEA HCl is likely to undergo similar rapid biotransformation. The primary metabolic pathways, catalyzed by cytochrome P450 (CYP) enzymes in the liver, are predicted to be:

-

N-demethylation: Removal of the N-methyl group to yield the primary metabolite, 3,4-dimethoxyphenethylamine (DMPEA).

-

O-demethylation: Removal of one or both methoxy groups from the phenyl ring to produce hydroxylated, catechol-like metabolites.

-

-

Excretion: The resulting metabolites are expected to be conjugated (e.g., with glucuronic acid) and excreted renally. The activity of these metabolites, particularly DMPEA, would contribute to the overall pharmacological effect.

Figure 3: Proposed metabolic pathways for DM-N-MPEA HCl.

Methodologies for Pharmacological Characterization

The following protocols outline a logical, field-proven workflow to empirically determine the neuropharmacological profile of DM-N-MPEA HCl.

Sources

- 1. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine - Google Patents [patents.google.com]

- 2. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. 3,4-Dimethoxy-N-methylphenethylamine 98 13078-76-7 [sigmaaldrich.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 7. Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 13. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 14. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Receptor Binding Profile of 3,4-Dimethoxy-N-methylphenethylamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the anticipated receptor binding profile of 3,4-Dimethoxy-N-methylphenethylamine hydrochloride (DM-N-MPEA HCl). In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from its structural analogs, particularly 3,4-Dimethoxyphenethylamine (DMPEA), and leverages established structure-activity relationships (SAR) within the phenethylamine class. The predicted interactions with key central nervous system receptors, including serotonergic, dopaminergic, and adrenergic systems, are discussed. Furthermore, this guide outlines detailed experimental protocols for conducting in vitro radioligand binding and functional assays to empirically determine the receptor binding profile of novel compounds like DM-N-MPEA HCl. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their mechanisms of action.

Introduction

This compound is a substituted phenethylamine, structurally related to endogenous neurotransmitters like dopamine and to other psychoactive compounds. It is the N-methylated derivative of 3,4-Dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine.[1][2][3][4] The pharmacological properties of many phenethylamines are dictated by their substitution patterns on the phenyl ring and the ethylamine side chain, which in turn determine their affinity and functional activity at a wide range of G-protein coupled receptors (GPCRs) and monoamine transporters.[5][6] Understanding the receptor binding profile of a novel compound is a critical step in elucidating its mechanism of action and predicting its physiological effects.

This guide provides an in-depth, albeit predictive, analysis of the receptor binding characteristics of this compound, drawing upon the known pharmacology of closely related molecules and established principles of medicinal chemistry.

Predicted Receptor Binding Profile

Direct and comprehensive experimental data on the receptor binding affinities of this compound is not extensively available in the public domain. However, a putative profile can be constructed by examining the structure-activity relationships of analogous compounds.

Serotonin Receptors

The parent compound, DMPEA, exhibits weak affinity for serotonin receptors.[4][7] The influence of N-methylation on serotonin receptor affinity in phenethylamines is variable. While N-methylation of some phenethylamines can decrease affinity for the 5-HT2A receptor, the overall effect is dependent on the complete substitution pattern.[8] Given the weak affinity of the parent compound, it is plausible that this compound also possesses a low affinity for serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. However, empirical validation is essential.

Dopamine Receptors

The structural similarity of 3,4-Dimethoxy-N-methylphenethylamine to dopamine suggests a potential interaction with dopamine receptors. However, studies on related phenethylamines with methoxy substitutions on the phenyl ring have shown that these alterations can significantly impact dopamine receptor affinity. For instance, some methoxy-substituted phenethylamines display very weak or no inhibitory activity on dopamine reuptake.[1] Therefore, while an interaction is conceivable, it is predicted that this compound will likely exhibit low to moderate affinity for dopamine D1 and D2-like receptors.

Adrenergic Receptors

Phenethylamines are known to interact with adrenergic receptors. The specific substitution pattern on the aromatic ring and the ethylamine side chain dictates the affinity and selectivity for α and β adrenergic receptor subtypes. Without direct experimental data, it is challenging to predict the precise adrenergic receptor binding profile of this compound. However, based on the profiles of other substituted phenethylamines, interactions with α1 and α2 adrenergic receptors are possible.[9]

Monoamine Transporters

Many phenethylamine derivatives interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[7][10] These interactions can lead to the inhibition of neurotransmitter reuptake or even reverse transport, thereby increasing synaptic concentrations of monoamines. The parent compound, DMPEA, is known to be a substrate for monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines.[4][7] N-methylated homologs of DMPEA have also been shown to inhibit MAO.[11] It is therefore highly probable that this compound also exhibits MAO inhibitory properties. Its interaction with SERT, DAT, and NET remains to be experimentally determined.

Predicted Affinity Summary

The following table summarizes the predicted receptor and transporter affinities for this compound based on SAR of analogous compounds. It is crucial to interpret this table with the understanding that these are estimations and require experimental verification.

| Target Family | Specific Target | Predicted Affinity (Ki) | Rationale |

| Serotonin Receptors | 5-HT1A | Low (Micromolar range) | Parent compound (DMPEA) has weak affinity.[4][7] |

| 5-HT2A | Low (Micromolar range) | Parent compound has weak affinity; N-methylation often reduces 5-HT2A affinity in phenethylamines.[4][7][8] | |

| 5-HT2C | Low (Micromolar range) | General low affinity of DMPEA for serotonin receptors.[4][7] | |

| Dopamine Receptors | D1-like | Low to Moderate | Structural similarity to dopamine, but methoxy groups may reduce affinity.[1] |

| D2-like | Low to Moderate | Structural similarity to dopamine, but methoxy groups may reduce affinity.[1] | |

| Adrenergic Receptors | α1 | Possible Interaction | Common target for substituted phenethylamines.[9] |

| α2 | Possible Interaction | Common target for substituted phenethylamines.[9] | |

| β | Unlikely to be primary target | Less common for this structural class compared to α receptors. | |

| Monoamine Transporters | SERT | Possible Interaction | Common target for phenethylamines. |

| DAT | Possible Interaction | Methoxy substitutions may reduce affinity.[1] | |

| NET | Possible Interaction | Common target for phenethylamines. | |

| Enzymes | MAO-A/B | Likely Inhibitor | Parent compound and its N-methylated homologs are MAO inhibitors.[11] |

Experimental Protocols for Determining Receptor Binding Profile

To empirically determine the receptor binding profile of this compound, a series of in vitro assays are necessary. The following protocols outline standard methodologies for radioligand binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the target receptor by the test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of target receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2, α1A).

-

Specific radioligand for each receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2, [³H]-Prazosin for α1A).

-

This compound (test compound).

-

Non-specific binding defining ligand for each receptor.

-

Assay buffer.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the appropriate concentration of the specific radioligand, and either the vehicle (for total binding), a saturating concentration of the non-specific ligand, or the test compound at various concentrations.

-

Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Workflow for Radioligand Binding Assay:

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For GPCRs, these assays typically measure the downstream second messenger signaling.

Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of this compound at target GPCRs.

Example: cAMP Assay for Gs- or Gi-coupled Receptors

Materials:

-

Cell line stably expressing the Gs- or Gi-coupled receptor of interest.

-

This compound (test compound).

-

Reference agonist and antagonist.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

96-well or 384-well microplates.

Procedure:

-

Cell Seeding: Seed the cells into microplates and allow them to adhere overnight.

-

Compound Addition:

-

Agonist Mode: Add serial dilutions of the test compound to the cells.

-

Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known agonist.

-

-

Incubation: Incubate the plates for a specified time at 37°C to allow for receptor stimulation and second messenger production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

-

Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50.

-

Signaling Pathway Visualization:

Caption: A generalized GPCR signaling pathway.

Conclusion